Documented Intermediate Status for BTK Inhibitor Synthesis Versus Unreported Analogs
A 2023 review on fused imidazopyrazoles explicitly cites 4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine (CAS 1879515-01-1) as an intermediate employed in the synthesis of a Bruton's tyrosine kinase (BTK) inhibitor, providing documented synthetic provenance absent for the 4-chloro analog (CAS 1314928-61-4) and 4-bromo analog (CAS 1565966-04-2) [1]. This literature precedent reduces synthetic route risk for procurement decisions targeting BTK-directed programs. The 4-chloro and 4-bromo analogs are cataloged as generic building blocks without documented target-specific synthetic application in the peer-reviewed literature at equivalent depth .
| Evidence Dimension | Documented synthetic application context in peer-reviewed literature |
|---|---|
| Target Compound Data | Explicitly cited as a synthetic intermediate en route to a BTK inhibitor in a 2023 MDPI review article |
| Comparator Or Baseline | 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine (CAS 1314928-61-4): no peer-reviewed reference to specific target inhibitor synthesis found. 4-Bromo-2-methylpyrazolo[1,5-a]pyrazine (CAS 1565966-04-2): referenced in Suzuki-Miyaura cross-coupling methodology only, not as a named target inhibitor intermediate. |
| Quantified Difference | Binary (documented target-relevant application vs. generic building block status) |
| Conditions | Literature survey; 2023 MDPI review article; vendor technical datasheets; Google Patents |
Why This Matters
Procurement for BTK-targeted medicinal chemistry programs is de-risked by documented synthetic precedent, whereas alternative 4-substituted analogs require de novo route validation.
- [1] MDPI. Fused Imidazopyrazoles: Synthetic Strategies and Medicinal Applications (Review). Molecules 2023, 28(13), 5049. View Source
